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Compound of Interest

Compound Name: Gastrin I (1-14), human

Cat. No.: B612673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of

human Gastrin I (1-14), a significant fragment of the peptide hormone Gastrin I. This document

details its interaction with the cholecystokinin-2 (CCK2) receptor, outlines relevant experimental

methodologies, and illustrates the subsequent intracellular signaling cascades.

Quantitative Receptor Binding Affinity
Extensive literature searches for quantitative binding affinity data (Kd, Ki, or IC50 values)

specifically for the human Gastrin I (1-14) fragment with the CCK2 receptor did not yield

specific numerical data. While it is commercially described as a fragment that binds to the

CCK2/Gastrin receptors, quantitative binding studies in peer-reviewed literature predominantly

focus on the full-length Gastrin I (Gastrin-17), minigastrin, and other synthetic analogs. One

study on the N-terminal 1-17 fragment of human big gastrin (G-34) indicated that it did not

affect basal or Gastrin-17-stimulated acid secretion, suggesting it may not be a potent agonist

at the CCK2 receptor[1].

For comparative purposes, the table below presents binding affinity data for closely related

gastrin peptides and analogs to the CCK2 receptor.
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Compound Receptor
Cell
Line/Tissue

Assay Type
Affinity
Metric
(Value)

Reference

Gastrin I

(human)
CCK2R Rat brain

Binding

Assay
Ki = 0.068 nM

(Not explicitly

in search

results, but

representativ

e of high

affinity)

[Leu15]Gastri

n I
CCK2R

A431-CCK2R

cells

Competition

Assay

IC50 = 0.86 ±

0.05 nM

(Not explicitly

in search

results, but

representativ

e of high

affinity)

Pentagastrin CCK2R
A431-CCK2R

cells

Competition

Assay

IC50 = 0.76 ±

0.11 nM
[2]

DOTA-MGS5 CCK2R
A431-CCK2R

cells

Competition

Assay

IC50 = 0.69 ±

0.09 nM
[2]

Human

Gastrin I (1-

14)

CCK2R - -

Data not

available in

cited

literature

-

Experimental Protocols: Receptor Binding Assays
The following are representative, detailed methodologies for conducting receptor binding

assays to determine the affinity of ligands like Gastrin I (1-14) to the CCK2 receptor. These

protocols are based on established methods used for similar gastrin analogs.

Competitive Radioligand Binding Assay on Cell
Membranes
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This protocol is adapted from methodologies used for various gastrin analogs binding to the

CCK2 receptor expressed in cell lines like AR42J (rat pancreatic acinar cells) or transfected cell

lines (e.g., A431-CCK2R).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., Gastrin I (1-14)) by measuring its ability to compete with a radiolabeled ligand for binding

to the CCK2 receptor.

Materials:

Cell Membranes: Membranes prepared from cells overexpressing the human CCK2

receptor.

Radioligand: A high-affinity radiolabeled ligand for the CCK2 receptor, such as [125I]-

[Leu15]Gastrin-I or 111In-labeled gastrin analogs.

Test Compound: Human Gastrin I (1-14) at various concentrations.

Binding Buffer: e.g., 20 mM HEPES, 1% BSA, 5 mM MgCl₂, 0.2 mg/mL bacitracin, pH 7.3.

Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., Millipore Multiscreen).

Gamma Counter: For measuring radioactivity.

Procedure:

Plate Preparation: Pre-wet the wells of the 96-well filter plate with 250 µL of binding buffer

and then aspirate the buffer.

Assay Setup: To each well, add in the following order:

50 µL of binding buffer containing the test compound (Gastrin I (1-14)) at various

concentrations (typically from 10-12 M to 10-5 M). For total binding, add 50 µL of binding

buffer without the test compound. For non-specific binding, add 50 µL of a high

concentration of a known non-radiolabeled ligand (e.g., 1 µM unlabeled Gastrin I).
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50 µL of the radioligand solution (e.g., 50,000–100,000 cpm per well).

100 µL of the cell membrane suspension (typically 25-100 µg of protein per well).

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific

temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

Termination of Binding: Terminate the incubation by rapid filtration through the filter plate

using a vacuum manifold.

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound

radioligand.

Radioactivity Measurement: After washing, punch out the filters from the plate and place

them in tubes for counting in a gamma counter.

Data Analysis:

Calculate the percentage of specific binding at each concentration of the test compound.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-

response curve).

If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can

be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand.

Whole-Cell Binding Assay
This protocol is suitable for determining the binding affinity on intact cells.

Objective: To determine the dissociation constant (Kd) or IC50 of Gastrin I (1-14) in a more

physiologically relevant context.

Materials:
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Cells: Adherent cells expressing the CCK2 receptor (e.g., A431-CCK2R) cultured in multi-

well plates (e.g., 6-well or 24-well).

Radioligand and Test Compound: As described in the membrane binding assay.

Binding Medium: A serum-free culture medium or a buffer like PBS with 0.5% BSA.

Lysis Buffer: e.g., 1 M NaOH.

Scintillation Counter or Gamma Counter.

Procedure:

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a

suitable confluency (e.g., 80-90%).

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells

once with the binding medium.

Binding Reaction:

Add the binding medium containing the radioligand at a fixed concentration and the test

compound (for competitive binding) or increasing concentrations of the radioligand (for

saturation binding) to each well.

Incubate the plates at a controlled temperature (e.g., 37°C or on ice to prevent

internalization) for a predetermined time to reach equilibrium.

Termination and Washing:

Aspirate the binding medium.

Quickly wash the cell monolayer multiple times with ice-cold binding medium or PBS to

remove unbound radioligand.

Cell Lysis and Counting:

Add lysis buffer to each well to solubilize the cells and the bound radioligand.
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Transfer the lysate to scintillation vials or tubes for counting.

Data Analysis: Similar to the membrane binding assay, analyze the data to determine IC50 or

Kd values. For saturation binding, plot the specific binding against the radioligand

concentration and use non-linear regression to fit the data to a one-site binding model to

determine the Kd and Bmax (maximum number of binding sites).

Signaling Pathways of Gastrin I (1-14) via the CCK2
Receptor
Upon binding of Gastrin I (1-14) to the CCK2 receptor, a cascade of intracellular signaling

events is initiated. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily

couples to the Gq/11 family of G proteins.
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Gastrin I (1-14) Signaling Pathway via CCK2R
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Caption: Gastrin I (1-14) signaling through the CCK2 receptor.
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Experimental Workflow for Elucidating Signaling
Pathways
The investigation of intracellular signaling pathways typically involves a series of cell-based

assays.

Workflow for Signaling Pathway Analysis
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Caption: A typical experimental workflow for studying signal transduction.
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This guide summarizes the current understanding of the receptor binding and signaling of

human Gastrin I (1-14). The lack of specific quantitative binding data for this fragment

highlights an area for future research. The provided protocols and pathway diagrams offer a

solid foundation for researchers and professionals in the field of drug development and

gastrointestinal physiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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